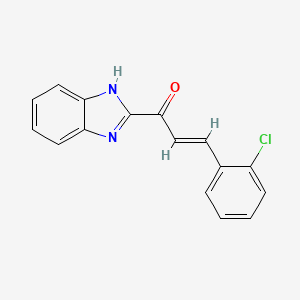![molecular formula C17H12BrClN4S B11995601 4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11995601.png)
4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a fascinating member of the 1,2,4-triazole family. Its structure combines a triazole ring with a thiol group and aromatic substituents. Let’s break it down:
-
Triazole Ring: : The 1,2,4-triazole core consists of three nitrogen atoms and two carbon atoms, forming a five-membered ring. This scaffold is versatile and finds applications in various fields due to its unique electronic properties.
-
Thiol Group: : The sulfur atom bonded to the triazole ring provides reactivity and plays a crucial role in its biological effects.
-
Aromatic Substituents: : The phenyl and chlorophenyl groups enhance the compound’s lipophilicity and influence its interactions with biological targets.
准备方法
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this context, boron reagents (such as organotrifluoroborates) react with aryl halides (e.g., bromides) catalyzed by palladium complexes . The specific synthetic steps would be:
Bromination: Introduce the bromine substituent onto the phenyl group.
Suzuki–Miyaura Coupling: Combine the brominated phenyl compound with the triazole-thiol precursor using a boron reagent (e.g., phenylboronic acid) and a palladium catalyst.
Industrial Production:: While I don’t have specific industrial methods for this compound, its synthesis likely involves scalable versions of the above steps.
化学反应分析
Reactions::
Oxidation: The thiol group can undergo oxidation to form disulfides.
Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The triazole ring may undergo reduction under certain conditions.
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Essential for Suzuki–Miyaura coupling.
Reducing Agents: For reduction reactions.
科学研究应用
Medicine: Investigate its potential as an antimicrobial or antitumor agent.
Chemical Biology: Explore its interactions with proteins and enzymes.
Materials Science: Assess its properties for designing new materials.
作用机制
The compound’s mechanism likely involves binding to specific protein targets, affecting cellular processes. Further studies are needed to elucidate this fully.
相似化合物的比较
While I don’t have a direct list of similar compounds, researchers would compare it to other triazoles, thiol-containing molecules, and brominated derivatives.
属性
分子式 |
C17H12BrClN4S |
|---|---|
分子量 |
419.7 g/mol |
IUPAC 名称 |
4-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12BrClN4S/c18-14(10-12-4-2-1-3-5-12)11-20-23-16(21-22-17(23)24)13-6-8-15(19)9-7-13/h1-11H,(H,22,24)/b14-10-,20-11+ |
InChI 键 |
BMKJGUSHJUERCD-MCXKGUMDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)\Br |
规范 SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)
![6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995556.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995557.png)


![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11995573.png)


![1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995589.png)
![9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11995593.png)
